b-Amino-2-furanethanol

Catalog No.
S3317114
CAS No.
2745-24-6
M.F
C6H9NO2
M. Wt
127.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
b-Amino-2-furanethanol

CAS Number

2745-24-6

Product Name

b-Amino-2-furanethanol

IUPAC Name

2-amino-2-(furan-2-yl)ethanol

Molecular Formula

C6H9NO2

Molecular Weight

127.14

InChI

InChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2

InChI Key

LRKBGEPUMHLXRV-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(CO)N

Canonical SMILES

C1=COC(=C1)C(CO)N

β-Amino-2-furanethanol is a compound characterized by the presence of an amino group attached to a furan ring, specifically at the 2-position. Its chemical formula is C₆H₉NO₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a furan moiety, which is a five-membered aromatic ring containing four carbon atoms and one oxygen atom. The amino group contributes to its basicity and potential reactivity in various

Due to its functional groups:

  • Mannich Reaction: This reaction allows β-amino-2-furanethanol to be synthesized through the reaction of formaldehyde and a primary or secondary amine with a carbonyl compound. This three-component reaction forms β-amino-carbonyl compounds, which can further react to yield various derivatives .
  • Acylation and Alkylation: The amino group can undergo acylation or alkylation reactions, leading to the formation of N-acyl or N-alkyl derivatives. These modifications can enhance the biological activity or solubility of the compound .
  • Reductive Amination: This process involves the conversion of ketones or aldehydes into amines using β-amino-2-furanethanol, potentially yielding more complex structures .

β-Amino-2-furanethanol exhibits notable biological activities, particularly in pharmacology:

  • Antimicrobial Properties: Research indicates that compounds with furan rings often possess antimicrobial properties, making β-amino-2-furanethanol a candidate for further investigation as an antibacterial or antifungal agent .
  • Neuroprotective Effects: Some studies suggest that derivatives of β-amino-2-furanethanol may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Several methods have been developed for synthesizing β-amino-2-furanethanol:

  • Direct Amination: One common synthesis route involves the direct amination of 2-furanethanol using ammonia or primary amines under specific conditions to yield β-amino-2-furanethanol .
  • Mannich Reaction: The Mannich reaction can be employed to synthesize β-amino-2-furanethanol by reacting formaldehyde with 2-furanethanol and an appropriate amine .
  • Biocatalytic Methods: Recent advancements in biocatalysis have enabled the use of enzymes to facilitate the synthesis of β-amino-2-furanethanol from simpler substrates under mild conditions, enhancing yield and selectivity .

β-Amino-2-furanethanol has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor for developing new drugs targeting bacterial infections or neurodegenerative diseases .
  • Agricultural Chemicals: The compound's antimicrobial properties could be harnessed in developing agrochemicals aimed at protecting crops from pathogens .
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic compounds used in various industrial applications .

Interaction studies involving β-amino-2-furanethanol focus on its binding affinity with biological targets:

  • Protein Binding: Investigations into how β-amino-2-furanethanol interacts with specific proteins can provide insights into its mechanism of action and efficacy as a therapeutic agent .
  • Receptor Interaction: Studies examining its interaction with neurotransmitter receptors may elucidate its potential neuroprotective effects and influence on neurological pathways .

Similar Compounds

Several compounds share structural similarities with β-amino-2-furanethanol, each possessing unique characteristics:

Compound NameStructure FeaturesUnique Properties
2-AminofuraneFuran ring with an amino groupPotentially lower solubility
5-Amino-2-furancarboxylic acidCarboxylic acid group at position 5Enhanced acidity and reactivity
3-AminofuraneAmino group at position 3Different biological activity profile
4-AminofuraneAmino group at position 4Varies in interaction with receptors

These compounds highlight the uniqueness of β-amino-2-furanethanol through its specific positioning of functional groups and potential applications in diverse fields such as pharmaceuticals and agriculture.

XLogP3

-0.8

Sequence

X

Dates

Modify: 2023-08-19

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